

An In-depth Technical Guide to Dimethyl 3,3'-dithiodipropionate

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Compound of Interest

Compound Name: *Dimethyl 3,3'-dithiodipropionate*

Cat. No.: *B041750*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethyl 3,3'-dithiodipropionate**, a versatile chemical compound with significant applications in research and drug development. This document details its chemical identity, properties, relevant experimental protocols, and key applications, with a focus on its role in the synthesis of potential therapeutic agents and in polymer science.

Chemical Identity

- IUPAC Name: dimethyl 3,3'-disulfanediyldipropionate[1]
- Synonyms: 3,3'-Dithiodipropionic acid dimethyl ester, Dimethyl 3,3'-dithiobispropionate, Dithiodipropionic acid dimethyl ester, 3,3'-dithiobis-propanoic acid dimethyl ester, Dimethyl dithiodipropionate[2][3][4][5]
- CAS Number: 15441-06-2[1][3][4][5][6]
- Molecular Formula: C₈H₁₄O₄S₂[3][4][5][6]
- Molecular Weight: 238.32 g/mol [3][4][5][6]

Physicochemical Properties

The physical and chemical properties of **Dimethyl 3,3'-dithiodipropionate** are summarized in the table below for easy reference.

Property	Value	Source(s)
Appearance	Pale-Yellow Oil	[3][4][6]
Boiling Point	125 °C / 3 mmHg	[3][4][6]
Density	1.22 g/cm ³	[3][4][6]
Refractive Index	1.5060-1.5080	[3][4][6]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[3][6]
Storage Temperature	2-8 °C, under inert gas (Nitrogen or Argon) in a dark place	[1][3][4][6]
Purity	Typically ≥95%	[1]

Applications in Research and Drug Development

Dimethyl 3,3'-dithiodipropionate serves as a crucial intermediate and reagent in various scientific fields, particularly in drug discovery and polymer chemistry.

- **Anticancer Drug Synthesis:** It is utilized as an intermediate in the synthesis of potential drugs for treating cervical cancer.[3][4][6] Specifically, it has been identified as an inhibitor of the human papillomavirus (HPV) type 16 E6 oncoprotein, which is a key driver in the development of cervical cancer.[3][4][6]
- **Crosslinking Agent:** The disulfide bond within the molecule makes it a valuable cleavable, homobifunctional crosslinking agent.[7] It can react with nucleophiles like primary amines or thiols to form covalent bridges. This disulfide linkage can be readily cleaved by reducing agents such as dithiothreitol (DTT), a property that is highly useful in proteomics and the study of protein interactions.[7]

- **Polymer Science:** In materials science, it is used to create "smart" polymers that are responsive to redox conditions.[7] The disulfide bond allows for the design of polymers that can degrade or change their structure in response to specific biological environments, such as the high glutathione concentrations found within cells.[7] This has significant implications for targeted drug delivery systems, where a therapeutic payload can be released under specific intracellular conditions.[7]
- **Pharmaceutical Intermediate:** It is a building block for various sulfur-containing drug molecules.[8] A related compound, Dimethyl 3,3'-dithiopropionimidate dihydrochloride, which can be synthesized from **Dimethyl 3,3'-dithiodipropionate**, is used in the synthesis of novel pharmaceuticals and as a derivatizing agent in analytical chemistry to improve the detection of biomolecules.[9]

Experimental Protocols

Detailed methodologies for syntheses involving **Dimethyl 3,3'-dithiodipropionate** and its precursors are outlined below.

This protocol describes the amidation of **Dimethyl 3,3'-dithiodipropionate** to produce N,N'-dimethyl-3,3'-dithiodipropionamide (DDDA).

Materials:

- **Dimethyl 3,3'-dithiodipropionate** (3,3'-dithioproionic acid methyl ester)
- Ethanol
- Methylamine gas
- Nitrogen gas

Procedure:

- Into a 4-necked 3 L flask equipped with an agitator, a thermometer, a gas dispersion tube, a nitrogen purging adapter, and a cooling jacket, introduce 944 g (4 mol) of **Dimethyl 3,3'-dithiodipropionate** and 1000 g of ethanol as a reaction solvent.[10]
- Purge the reactor with nitrogen gas to create an inert atmosphere.

- While maintaining the temperature of the reaction solution at 15 °C to 20 °C, inject methylamine gas at a rate of 4 g/min for 100 minutes.[10]
- After the injection of methylamine is complete, age the reaction solution for 30 minutes at the same temperature.
- To solidify the produced N,N'-dimethyl-3,3'-dithiodipropionamide, slowly cool the reaction solution to 3 °C over 100 minutes.[10]
- Filter the resulting slurry using a laboratory centrifugal filter.
- Dry the obtained solid at 60 °C under a vacuum of 10 mmHg for 1 hour to yield the final product.[10]

Expected Outcome:

- Yield: ~96%
- The use of a polar solvent like ethanol and controlled temperature are crucial for high purity. [7][10]

This protocol details a two-step synthesis of 3,3'-dithiobis(propionohydrazide) starting from 3,3'-dithiodipropionic acid, which involves the formation of a diethyl ester intermediate, analogous to the commercially available dimethyl ester.

Step 1: Synthesis of Diethyl 3,3'-dithiodipropionate

- Dissolve 10 g (47.6 mmol) of 3,3'-dithiodipropionic acid, 22.1 g (480 mmol) of ethanol, and 0.4 g (2.1 mmol) of p-toluenesulfonic acid in 30 ml of toluene.[11]
- Stir the reaction mixture under reflux for 24 hours using a Dean-Stark trap to remove water.
- After cooling, wash the reaction mixture with NaHCO₃ solution and then with water until the pH is neutral to obtain the diethyl 3,3'-dithiodipropionate product.[11]

Step 2: Synthesis of 3,3'-dithiobis(propionohydrazide) (DTPH)

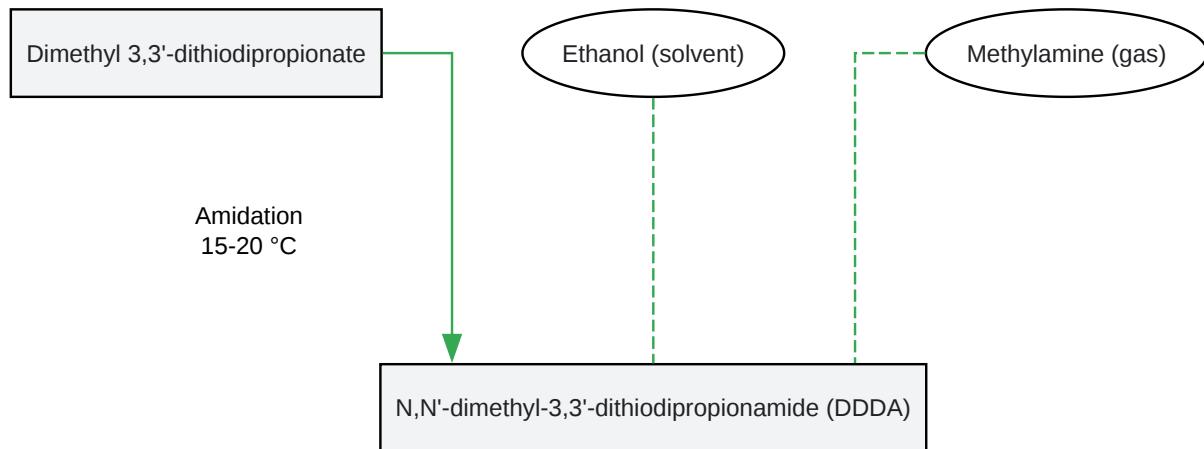
- Dissolve 10 g (37.5 mmol) of the diethyl 3,3'-dithiodipropionate from Step 1 and 12 g (240 mmol) of hydrazine in 20 mL of ethanol.[11]
- Stir the mixture for 5 hours at 85 °C.[11]
- Recrystallize the crude product from an ethanol-water solution (5% v/v) three times to obtain pure DTPH.[11]

Expected Outcome:

- Yield: 70%
- Melting Point: 131-132 °C

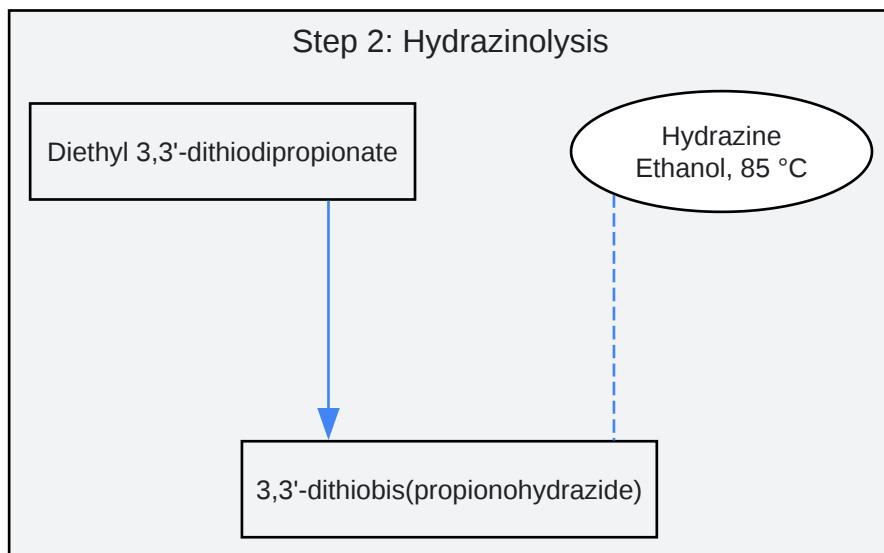
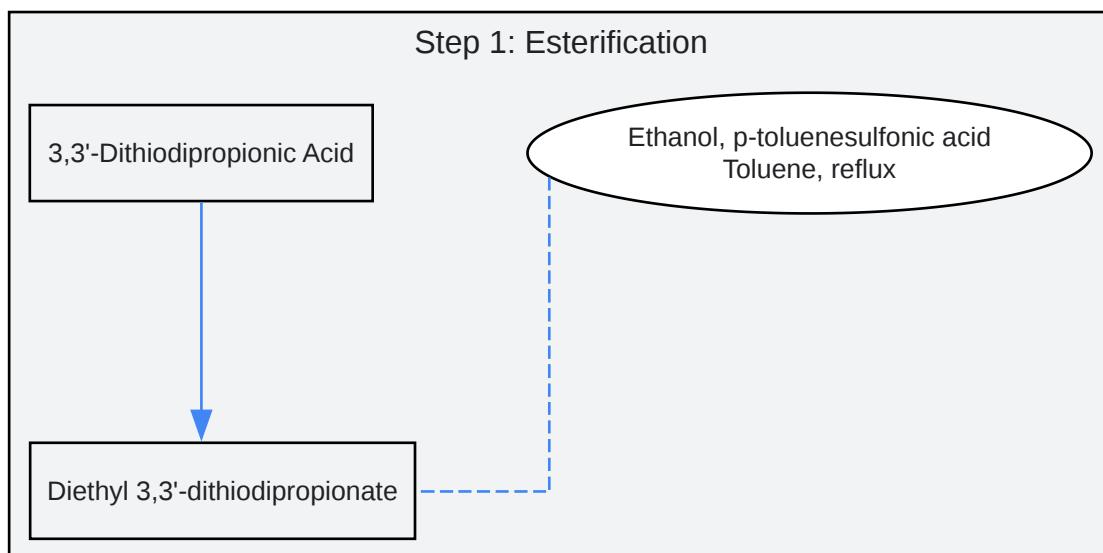
Mandatory Visualizations

The following diagrams illustrate the chemical synthesis pathways described in the experimental protocols.



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Caption: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide.



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Caption: Two-step synthesis of 3,3'-dithiobis(propionohydrazide).

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